![molecular formula C21H20O10 B12507513 5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophoricoside can be synthesized through biotransformation processes. One such method involves the use of microbial enzymes, specifically β-glucosidase produced by the strain Rhizopus oryzae. This enzyme efficiently hydrolyzes sophoricoside into genistein . The biotransformation process is optimized to achieve a high yield of genistein, making it a cost-effective method for industrial production .
Industrial Production Methods
The industrial production of sophoricoside primarily relies on the extraction from the dried fruits of Styphnolobium japonicum. The extraction process involves the use of solvents and subsequent purification steps to isolate sophoricoside in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sophoricoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of sophoricoside by β-glucosidase results in the formation of genistein .
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme, pH 7.0, 24 hours.
Oxidation and Reduction:
Major Products Formed
Hydrolysis: Genistein.
Scientific Research Applications
Mechanism of Action
Sophoricoside exerts its effects through various molecular targets and pathways. It inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1 in stimulated human mast cells . This inhibition reduces allergic inflammation and other inflammatory responses .
Comparison with Similar Compounds
Sophoricoside is often compared with other isoflavone glycosides such as genistin and daidzin. These compounds share similar pharmacological properties but differ in their potency and specific applications . For instance, genistin and sophoricoside both exhibit estrogenic activity, but sophoricoside has shown more promising results in certain anti-inflammatory and anti-cancer studies .
List of Similar Compounds
- Genistin
- Daidzin
- Sophorabioside
- Sophoraflavonoloside
- Kaempferol 3-O-α-L-rhamnopyranosyl (1→6) β-D-glucopyranosyl (1→2) β-D-glucopyranoside
- Rutin
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

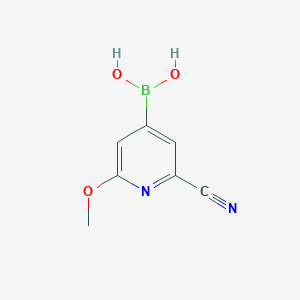

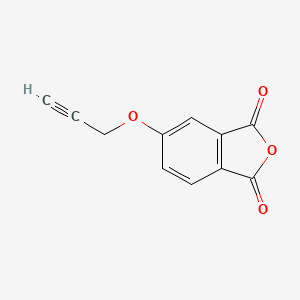
![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)

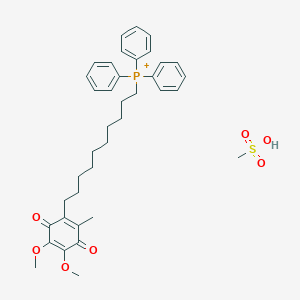
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
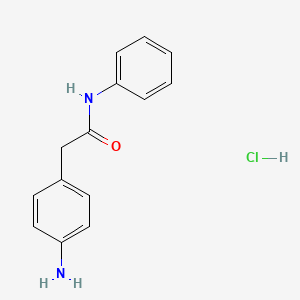

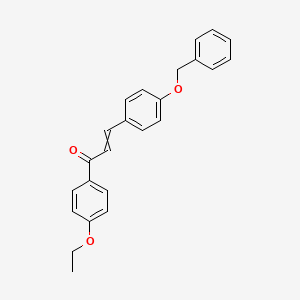

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
